molecular formula C11H25ClN2O B15050809 (2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride

Cat. No.: B15050809
M. Wt: 236.78 g/mol
InChI Key: QBMIIRUGOFFJFQ-PPHPATTJSA-N
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Description

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a methyl group, and a pentanamide backbone. The hydrochloride form suggests it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative, such as (S)-2-amino-4-methylpentanoic acid.

    Amidation Reaction: The amino acid derivative undergoes an amidation reaction with 3-methylbutylamine under controlled conditions to form the amide bond.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Hydrochloride Salt Formation: Converting the purified amide to its hydrochloride form using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amide group can participate in substitution reactions, where the amine or other functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the amide backbone allow it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: A precursor in the synthesis of the compound.

    N-(3-methylbutyl)pentanamide: A structurally similar amide without the amino group.

    (2S)-2-amino-4-methyl-N-(2-methylpropyl)pentanamide hydrochloride: A similar compound with a different alkyl group.

Uniqueness

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a 3-methylbutyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H25ClN2O

Molecular Weight

236.78 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide;hydrochloride

InChI

InChI=1S/C11H24N2O.ClH/c1-8(2)5-6-13-11(14)10(12)7-9(3)4;/h8-10H,5-7,12H2,1-4H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

QBMIIRUGOFFJFQ-PPHPATTJSA-N

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)N.Cl

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)N.Cl

Origin of Product

United States

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